molecular formula C24H40O4 B1530523 (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid CAS No. 52886-37-0

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid

Cat. No.: B1530523
CAS No.: 52886-37-0
M. Wt: 393.6 g/mol
InChI Key: KXGVEGMKQFWNSR-JJUQXLBJSA-N
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Description

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is a labeled form of deoxycholic acid, a secondary bile acid. It is synthesized by the bacterial metabolism of cholic acid in the intestines. The compound is used primarily in scientific research due to its labeled carbon isotope, which allows for detailed metabolic and pharmacokinetic studies .

Mechanism of Action

Target of Action

Deoxycholic acid-24-13C primarily targets adipocytes, which are fat cells in the body . It also interacts with certain proteins in neuronal cells, notably Nicastrin and Casein kinase 1 epsilon .

Mode of Action

Deoxycholic acid-24-13C, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process involves the destruction of fat cells in the tissue. In neuronal cells, Deoxycholic acid-24-13C interacts with the Nicastrin subunit of γ-secretase, significantly contributing to the formation of amyloid beta .

Biochemical Pathways

Deoxycholic acid-24-13C affects several biochemical pathways. As a bile acid, it emulsifies fat in the gut . It also plays a role in the HIF-1 signaling pathway and PI3K-Akt signaling . Furthermore, it’s involved in metabolic processes such as nucleotide metabolism, biosynthesis of cofactors, and purine metabolism .

Pharmacokinetics

As a bile acid, it is known to emulsify and solubilize dietary fats in the intestine . This suggests that it may have good bioavailability due to its role in fat digestion and absorption.

Result of Action

The action of Deoxycholic acid-24-13C results in the breakdown of adipose cells, leading to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . In neuronal cells, its interaction with the Nicastrin subunit of γ-secretase contributes to the formation of amyloid beta .

Action Environment

The action of Deoxycholic acid-24-13C can be influenced by environmental factors such as diet and antibiotic intake, which can alter the composition of the gut microbiota . The gut microbiota metabolizes bile acids to generate secondary bile acids, such as Deoxycholic acid-24-13C . Therefore, changes in the gut microbiota can potentially affect the production and action of Deoxycholic acid-24-13C.

Biochemical Analysis

Biochemical Properties

Deoxycholic acid-24-13C plays a significant role in biochemical reactions. It emulsifies and solubilizes dietary fats in the intestine . When injected subcutaneously, it disrupts cell membranes in adipocytes and destroys fat cells in that tissue .

Cellular Effects

Deoxycholic acid-24-13C has various effects on different types of cells and cellular processes. It influences cell function by disrupting cell membranes in adipocytes, leading to the destruction of fat cells . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Molecular Mechanism

The mechanism of action of Deoxycholic acid-24-13C involves the emulsification of fat in the gut. When synthetically derived Deoxycholic acid-24-13C is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Temporal Effects in Laboratory Settings

It is known that Deoxycholic acid-24-13C is a stable compound .

Dosage Effects in Animal Models

In animal models, the effects of Deoxycholic acid-24-13C vary with different dosages. For instance, a study in rats showed that Deoxycholic acid-24-13C produces a significant inflammatory process in the structures. It can cause skin ulcerations and, in salivary glands, it causes loss of tissue architecture and fibrosis .

Metabolic Pathways

Deoxycholic acid-24-13C is involved in the metabolism of fats. It emulsifies and solubilizes dietary fats in the intestine . The two primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid. Bacteria metabolize chenodeoxycholic acid into the secondary bile acid lithocholic acid, and they metabolize cholic acid into deoxycholic acid .

Subcellular Localization

As a bile acid, it is likely to be found in the cytosol where it plays a role in the emulsification and solubilization of dietary fats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of deoxycholic acid-24-13C involves the incorporation of a carbon-13 isotope at the 24th carbon position of deoxycholic acid. This is typically achieved through isotope exchange reactions or by using labeled precursors in the synthesis of deoxycholic acid .

Industrial Production Methods

Industrial production of deoxycholic acid-24-13C is less common due to its specialized use in research. it can be produced using advanced organic synthesis techniques that ensure the incorporation of the carbon-13 isotope with high specificity and purity .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of deoxycholic acid, which are useful in studying metabolic pathways and drug interactions .

Scientific Research Applications

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is unique due to its labeled carbon isotope, which allows for precise tracking in metabolic studies. This makes it an invaluable tool in research compared to its non-labeled counterparts .

Properties

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i22+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGVEGMKQFWNSR-JJUQXLBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736186
Record name (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52886-37-0
Record name Cholan-24-oic-24-13C acid, 3,12-dihydroxy-, (3α,5β,12α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52886-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxycholic acid-24-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 2
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 3
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 4
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 5
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 6
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Customer
Q & A

Q1: Why was Deoxycholic acid-24-13C used in this study instead of Deoxycholic acid-2,2,4,4-2H4?

A1: The study aimed to simultaneously analyze the kinetics of deoxycholic acid, cholic acid, AND chenodeoxycholic acid. To achieve this, distinct isotopic labels were necessary for each bile acid. While the researchers investigated the use of Deoxycholic acid-2,2,4,4-2H4 and found it to be a stable isotope marker comparable to Deoxycholic acid-24-13C for determining deoxycholic acid kinetics, they chose to use Deoxycholic acid-24-13C in the final analysis. This is likely because using the same isotopic label (24-13C) for both cholic acid and chenodeoxycholic acid simplified the analysis and interpretation of the data. []

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